2-Hydroxyethanesulfinicchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethanesulfinicchloride is a chemical compound characterized by the presence of both a hydroxyl group and a sulfinic chloride group. This unique combination of functional groups makes it an interesting subject for various chemical reactions and applications. The compound is known for its reactivity and versatility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxyethanesulfinicchloride can be synthesized through the reaction of 2-mercaptoethanol with chlorine in an aqueous solution . This method involves the oxidation of the thiol group to a sulfinic chloride group while retaining the hydroxyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of aqueous chlorination is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyethanesulfinicchloride undergoes various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze to form 2-hydroxyethanesulfonic acid and hydrochloric acid.
Nucleophilic Substitution: The sulfinic chloride group can be substituted by nucleophiles such as alcohols and amines, leading to the formation of sulfonate esters and sulfonamides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Nucleophilic Substitution: Requires nucleophiles such as alcohols or amines, often in the presence of a base to neutralize the hydrochloric acid formed.
Major Products:
Hydrolysis: Produces 2-hydroxyethanesulfonic acid.
Nucleophilic Substitution: Yields sulfonate esters or sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethanesulfinicchloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules due to its reactivity with nucleophiles.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethanesulfinicchloride primarily involves its reactivity with nucleophiles. The sulfinic chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often proceed through the formation of a transient intermediate, such as a sultone, which then undergoes further reaction .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyethanesulfonic Acid: Similar in structure but lacks the sulfinic chloride group.
2-Chloroethanesulfonic Acid: Contains a chloro group instead of a hydroxyl group.
Methanesulfonyl Chloride: A simpler sulfonyl chloride without the hydroxyl group.
Uniqueness: 2-Hydroxyethanesulfinicchloride is unique due to the presence of both a hydroxyl group and a sulfinic chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C2H5ClO2S |
---|---|
Molekulargewicht |
128.58 g/mol |
IUPAC-Name |
2-hydroxyethanesulfinyl chloride |
InChI |
InChI=1S/C2H5ClO2S/c3-6(5)2-1-4/h4H,1-2H2 |
InChI-Schlüssel |
BHOGPDGXJWXZNE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.